Lipophilicity (XLogP3) of 7,8-Difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Compared with the Non-Fluorinated Parent
The target compound exhibits a computed XLogP3 of 2.2, indicating a 0.7 log-unit increase in lipophilicity relative to the estimated XLogP3 of ~1.5 for the non-fluorinated 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine scaffold [1]. This differential can influence membrane permeability, protein binding, and metabolic stability in downstream drug discovery programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine (CAS 6516-89-8); estimated XLogP3 ≈ 1.5 (based on analog data) |
| Quantified Difference | Δ XLogP3 ≈ +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 0.7 log-unit increase in lipophilicity can translate to a ~5-fold increase in membrane partitioning, directly affecting oral absorption and CNS penetration potential, making the 7,8-difluoro building block more suitable for programs targeting intracellular or CNS targets.
- [1] PubChem. Compound Summary for CID 54595809: 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Computed XLogP3-AA value. National Library of Medicine, 2025. View Source
